molecular formula C5H7NO2 B8291510 1-(isoxazol-3-yl)ethan-1-ol

1-(isoxazol-3-yl)ethan-1-ol

Cat. No.: B8291510
M. Wt: 113.11 g/mol
InChI Key: OJSDNYAMXINJQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(isoxazol-3-yl)ethan-1-ol is a heterocyclic compound featuring an isoxazole ring substituted with an ethanol group at the third position Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(isoxazol-3-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes, forming the isoxazole ring. This reaction is typically catalyzed by copper (I) or ruthenium (II) complexes . Another method involves the reaction of terminal alkynes with n-butyllithium, followed by treatment with molecular iodine and hydroxylamine .

Industrial Production Methods: Industrial production of this compound often employs eco-friendly and metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of nitrile oxides and dipolarophiles in a (3 + 2) cycloaddition reaction .

Chemical Reactions Analysis

Types of Reactions: 1-(isoxazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the isoxazole ring into other heterocyclic structures.

    Substitution: Substitution reactions can introduce different functional groups onto the isoxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products Formed:

    Oxidation: Ketones and aldehydes.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

1-(isoxazol-3-yl)ethan-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(isoxazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular processes. For example, it may inhibit the phosphorylation of certain proteins, leading to altered cellular signaling and therapeutic effects .

Comparison with Similar Compounds

1-(isoxazol-3-yl)ethan-1-ol can be compared with other similar compounds, such as:

    Isoxazole: The parent compound with a similar ring structure but without the ethanol group.

    Oxazole: A five-membered ring containing one oxygen and one nitrogen atom, but with different substitution patterns.

    Thiazole: A five-membered ring containing one sulfur and one nitrogen atom, exhibiting different chemical properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other isoxazole derivatives .

Properties

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

1-(1,2-oxazol-3-yl)ethanol

InChI

InChI=1S/C5H7NO2/c1-4(7)5-2-3-8-6-5/h2-4,7H,1H3

InChI Key

OJSDNYAMXINJQD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NOC=C1)O

Origin of Product

United States

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